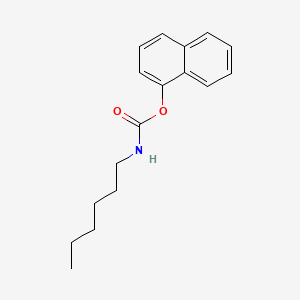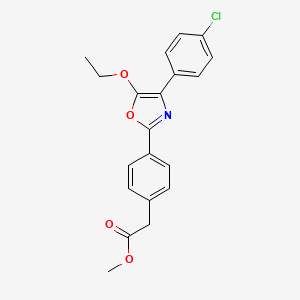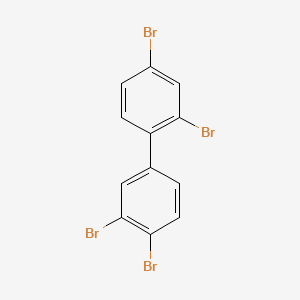
4,7-Dimethyl-2-oxo-2H-1-benzopyran-5-yl bromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-2-oxo-2H-1-benzopyran-5-yl bromoacetate typically involves the esterification of 4,7-dimethyl-2-oxo-2H-1-benzopyran-5-ol with bromoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dimethyl-2-oxo-2H-1-benzopyran-5-yl bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetate group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzopyran derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
4,7-Dimethyl-2-oxo-2H-1-benzopyran-5-yl bromoacetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe for studying enzyme mechanisms and interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 4,7-Dimethyl-2-oxo-2H-1-benzopyran-5-yl bromoacetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The bromoacetate group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4,7-Dimethyl-2-oxo-2H-1-benzopyran-5-yl acetate
- 4,7-Dimethyl-2-oxo-2H-1-benzopyran-5-yl chloroacetate
- 4,7-Dimethyl-2-oxo-2H-1-benzopyran-5-yl ethyl ester
Uniqueness
4,7-Dimethyl-2-oxo-2H-1-benzopyran-5-yl bromoacetate is unique due to the presence of the bromoacetate group, which imparts distinct reactivity and allows for specific chemical modifications. This makes it a valuable intermediate in organic synthesis and a versatile tool in various research applications .
Propiedades
Número CAS |
80716-17-2 |
|---|---|
Fórmula molecular |
C13H11BrO4 |
Peso molecular |
311.13 g/mol |
Nombre IUPAC |
(4,7-dimethyl-2-oxochromen-5-yl) 2-bromoacetate |
InChI |
InChI=1S/C13H11BrO4/c1-7-3-9-13(8(2)5-11(15)17-9)10(4-7)18-12(16)6-14/h3-5H,6H2,1-2H3 |
Clave InChI |
NUBYMDKTWSTPAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


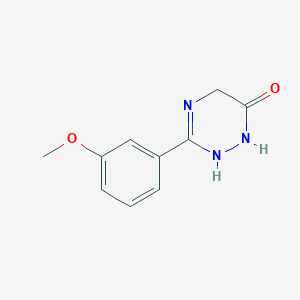
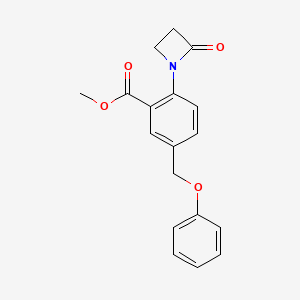

![Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14411950.png)
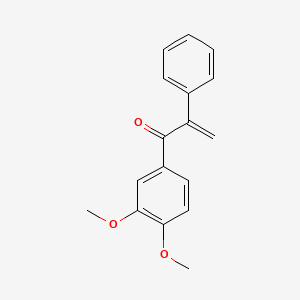
![4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B14411967.png)
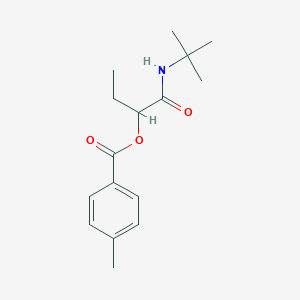
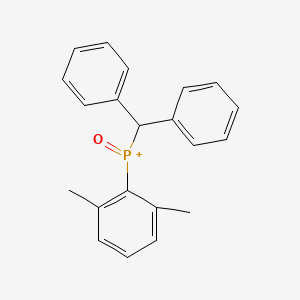
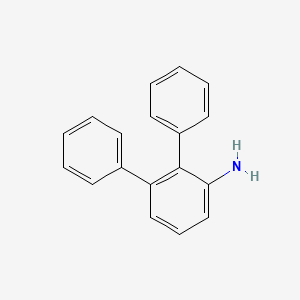
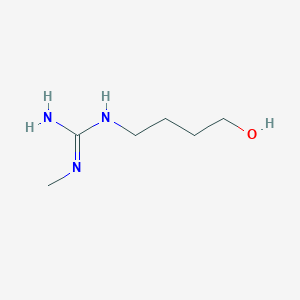
![1-[(2,2-Dimethyl-4-phenyl-1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14412013.png)
